molecular formula C8H5BrClNO5 B14388220 3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde CAS No. 89892-15-9

3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde

Cat. No.: B14388220
CAS No.: 89892-15-9
M. Wt: 310.48 g/mol
InChI Key: IYXCLBCSYJXKRF-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde is an aromatic compound with a complex structure, characterized by the presence of multiple functional groups including bromine, chlorine, hydroxyl, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common approach includes:

    Nitration: Introduction of a nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Sequential introduction of bromine and chlorine atoms using bromine and chlorine sources such as bromine water and chlorine gas.

    Methoxylation: Introduction of a methoxy group using methanol in the presence of a catalyst.

    Formylation: Introduction of an aldehyde group using formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: 3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzoic acid.

    Reduction: 3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde depends on its specific application. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxy-5-methoxybenzaldehyde: Lacks the chlorine and nitro groups.

    2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Different positioning of the bromine and hydroxyl groups.

    4-Bromo-3-nitrobenzaldehyde: Lacks the methoxy and hydroxyl groups.

Uniqueness

3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

89892-15-9

Molecular Formula

C8H5BrClNO5

Molecular Weight

310.48 g/mol

IUPAC Name

3-bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde

InChI

InChI=1S/C8H5BrClNO5/c1-16-8-6(11(14)15)3(2-12)5(10)4(9)7(8)13/h2,13H,1H3

InChI Key

IYXCLBCSYJXKRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1[N+](=O)[O-])C=O)Cl)Br)O

Origin of Product

United States

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